4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile
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Overview
Description
4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with a 4-chlorophenyl group and a 4-methoxybenzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)but-3-enenitrile. This intermediate is then subjected to a series of reactions, including thiolation with 4-methoxybenzyl mercaptan, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chlorothiophenol: Similar in having a chlorophenyl group but lacks the nicotinonitrile core.
4-Methoxybenzyl chloride: Shares the methoxybenzyl group but differs in overall structure.
Phenyl boronic acid derivatives: Similar in having aromatic groups but differ in functional groups and overall structure.
Uniqueness
4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile is unique due to its combination of a nicotinonitrile core with both chlorophenyl and methoxybenzylsulfanyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-24-17-8-2-14(3-9-17)13-25-20-19(12-22)18(10-11-23-20)15-4-6-16(21)7-5-15/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSCQJNSVIVWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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